N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
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Overview
Description
N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of a benzyl group, a methyl group, a nitro group, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with benzyl and oxolan-2-ylmethyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine: Lacks the oxolan-2-ylmethyl group.
N4-benzyl-6-methyl-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: Lacks the nitro group.
N4-benzyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: Lacks the methyl group.
Uniqueness
N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-N-benzyl-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-15(22(23)24)16(18-10-13-6-3-2-4-7-13)21-17(20-12)19-11-14-8-5-9-25-14/h2-4,6-7,14H,5,8-11H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOMTGOTDCOULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2CCCO2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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